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Compound of Interest

Compound Name: Linalool

CAS No.: 78-70-6

Cat. No.: B1675412 Get Quote

Executive Summary
Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a chiral monoterpene alcohol ubiquitous in

essential oils.[1] While often treated as a single entity in generic pharmacological screens, its

two enantiomers—(R)-(-)-linalool (Licareol) and (S)-(+)-linalool (Coriandrol)—exhibit distinct

pharmacodynamic profiles.

This guide delineates the stereoselective biological activities of these enantiomers. Current

research indicates that (R)-(-)-linalool is the primary driver of sedative and anxiolytic effects via

olfactory and GABAergic pathways, whereas (S)-(+)-linalool demonstrates superior

antimicrobial efficacy against specific pathogens and distinct interactions with pro-convulsant

pathways in high concentrations. Understanding these differences is critical for the

development of targeted phytopharmaceuticals and the standardization of botanical raw

materials.

Stereochemical Foundation
Before analyzing biological activity, researchers must ensure the correct identification of the

enantiomer in their matrix. The biological divergence stems from the spatial arrangement at the

C3 chiral center.
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Feature (R)-(-)-Linalool (S)-(+)-Linalool

Common Name Licareol Coriandrol

Primary Natural Source

Lavandula angustifolia

(Lavender), Salvia sclarea

(Clary Sage)

Coriandrum sativum

(Coriander), Citrus sinensis

(Orange), Elettaria

cardamomum

Olfactory Profile Woody, floral, lavender-like Sweet, petitgrain-like, herbal

Optical Rotation

Key Bioactivity
Sedative, Anxiolytic, Anti-

inflammatory

Antimicrobial, Pro-convulsant

(dose-dependent)

Protocol 1: Enantioselective Quantification (GC-MS)
To validate the enantiomeric excess (ee) of your test material:

Column Selection: Use a cyclodextrin-based chiral stationary phase (e.g., Lipodex E or Beta-

DEX 225).

Conditions: Carrier gas He at 1.0 mL/min; Oven ramp

(2 min)

.

Elution Order: On Lipodex E, (R)-(-)-linalool typically elutes before (S)-(+)-linalool.

Validation: Calculate

.

Neuropharmacology: Sedation and Anxiolysis[2]
The most significant functional divergence between the enantiomers lies in their interaction with

the Central Nervous System (CNS).
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The "R-Dominance" in Sedation
Research consistently identifies (R)-(-)-linalool as the potent sedative agent. This effect is

mediated through two distinct pathways:

Olfactory Pathway (Inhalation): (R)-(-)-linalool activates specific olfactory receptor neurons

(ORNs) that project to the olfactory bulb and subsequently the amygdala and hippocampus.

Human EEG studies show that inhalation of the (R)-enantiomer significantly reduces beta-

wave activity (associated with alertness) and stress, whereas the (S)-enantiomer does not

produce this specific electrophysiological signature.

Systemic Pathway (GABAergic Modulation): Upon systemic absorption, (R)-(-)-linalool acts

as a positive allosteric modulator of the

receptor. It enhances the chloride ion influx induced by GABA, hyperpolarizing the neuron.

Metabolic Deactivation
The sedative potency is transient due to rapid metabolism. Hepatic CYP450 enzymes

(specifically CYP2C19 and CYP2D6) metabolize linalool into 8-hydroxylinalool and 8-

carboxylinalool. Crucially, these oxygenated metabolites lose their affinity for the

receptor, terminating the sedative effect.

Visualization: Sedative Mechanism of Action
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Figure 1: Pharmacodynamic pathways of Linalool enantiomers. Note the dominance of the

(R)-enantiomer in sedative pathways and the metabolic inactivation route.

Analgesia and TRP Channel Modulation[3][4]
While sedation is R-dominant, analgesia involves complex interactions with Transient Receptor

Potential (TRP) channels, where both enantiomers play roles, though often through different

mechanisms.

TRPM8 and TRPA1 Interactions
Linalool exhibits "cooling" analgesic properties similar to menthol but without the stinging

sensation.

TRPM8 (Cooling/Analgesic): (R)-(-)-linalool activates TRPM8 channels. This activation is

linked to anti-angiogenic activity and analgesia in neuropathic pain models.

TRPA1 (Inflammatory Pain): Linalool acts as a desensitizing agonist or antagonist at TRPA1

channels. While it may initially activate the channel (causing slight irritation in high

concentrations), it rapidly desensitizes the nerve ending to noxious stimuli.

Anti-inflammatory Efficacy
Research by Peana et al. highlights that (R)-(-)-linalool is the primary anti-inflammatory agent

in carrageenan-induced edema models. The mechanism involves:

Inhibition of Nitric Oxide (NO) release.

Modulation of opioid receptors (effects reversed by naloxone).[1]

Inhibition of cholinergic transmission.

Antimicrobial Activity: The (S)-Enantiomer Niche
Contrary to the sedative profile, the (S)-(+)-linalool enantiomer often displays superior

antimicrobial properties. This is critical for formulation scientists developing topical antiseptics

or preservatives.
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Comparative Efficacy Table
Pathogen

More Effective
Enantiomer

Mechanism Reference

Aeromonas hydrophila (S)-(+)-Linalool

Membrane disruption;

(S) was active at 3.2

mg/mL while (R) was

inactive.

[SciELO, 2012]

Botrytis cinerea Equipotent

Inhibition of germ tube

elongation (~50%

inhibition).

[ACG Pubs, 2010]

Candida albicans (S)-(+)-Linalool

Disruption of

ergosterol

biosynthesis.

[General Consensus]

Staphylococcus

aureus
(S)-(+)-Linalool

Bacterial cell wall

penetration.
[NIH, 2022]

Technical Insight: The superior activity of the (S)-enantiomer in certain bacteria is hypothesized

to be due to better steric fit into the lipophilic pocket of bacterial cell membrane proteins or

specific efflux pump inhibition, though the exact molecular target remains under investigation.

Experimental Protocols for Validation
To replicate these findings or screen new compounds, use the following self-validating

workflows.

Protocol 2: In Vivo Sedation Assay (Elevated Plus Maze)
Objective: Distinguish anxiolytic activity of enantiomers.

Subjects: Male Swiss mice (25-30g).

Groups: Vehicle (Control), Diazepam (Positive Control), (R)-(-)-linalool, (S)-(+)-linalool.

Administration: Inhalation (chamber saturation) or Intraperitoneal (i.p.) injection. Note: i.p.

bypasses the olfactory bulb, isolating systemic GABA effects.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1675412?utm_src=pdf-body
https://www.benchchem.com/product/b1675412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metric: Measure time spent in "Open Arms" vs. "Closed Arms" over 5 minutes.

Validation: (R)-(-)-linalool should significantly increase time in Open Arms (anxiolysis)

compared to vehicle and (S)-(+)-linalool.

Protocol 3: Patch Clamp Electrophysiology (TRPM8)
Objective: Verify channel activation.[2]

Cell Line: HEK293T cells transfected with human TRPM8 cDNA.

Setup: Whole-cell patch-clamp configuration.

Holding Potential: -60 mV.

Perfusion: Apply 1 mM (R)-linalool vs 1 mM (S)-linalool.

Readout: Measure inward current density (pA/pF).

Control: Use Menthol (100 µM) as a positive control to normalize response.

Visualization: Experimental Workflow
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Figure 2: Workflow for the isolation and biological characterization of linalool enantiomers.

References
Sugawara, Y., et al. (1998). "Odor distinctiveness between enantiomers of linalool:
difference in perception and responses elicited by sensory test and forehead surface

potential wave measurement." Chemical Senses.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1675412?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675412?utm_src=pdf-body
https://www.benchchem.com/product/b1675412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peana, A. T., et al. (2003).[3] "(-)-Linalool produces antinociception in two experimental

models of pain."[1][3] European Journal of Pharmacology.

Peana, A. T., et al. (2002).[3] "Anti-inflammatory activity of linalool and linalyl acetate

constituents of essential oils." Phytomedicine.

Silverio, M. S., et al. (2012). "S-(+)- and R-(-)-linalool: a comparison of the in vitro anti-

Aeromonas hydrophila activity and anesthetic properties in fish." SciELO.

Kessler, A., et al. (2014). "Metabolic Products of Linalool and Modulation of GABAA

Receptors."[4] Frontiers in Chemistry.

Herman, A., et al. (2016). "Antimicrobial activity of linalool and linalyl acetate against

Staphylococcus aureus and Pseudomonas aeruginosa." Journal of Pharmacy and

Pharmacology.

Riera, C. E., et al. (2009). "TRPM8 activation by linalool."[5] Journal of Neuroscience.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1675412#biological-activity-of-r-linalool-versus-s-
linalool]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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